Indacrinone - 57296-63-6

Indacrinone

Catalog Number: EVT-270930
CAS Number: 57296-63-6
Molecular Formula: C18H14Cl2O4
Molecular Weight: 365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indacrinone is an orally active, indanone-based loop diuretic that consists of a racemic mixture. The (-) enantiomer is natriuretic, and the (+) enantiomer is uricosuric.
Overview

Indacrinone is a synthetic compound classified as a loop diuretic, primarily used in the treatment of conditions such as hypertension and gout. It functions by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of sodium, potassium, and chloride ions, thereby promoting diuresis. Indacrinone is particularly notable for its uricosuric effect, which helps decrease uric acid reabsorption, making it beneficial for patients with gout .

Source

Indacrinone was first synthesized in the 1980s and has since been utilized in various medical applications. The compound is commercially available and can be obtained from chemical suppliers for research and pharmaceutical purposes .

Classification

Indacrinone is classified as a loop diuretic due to its mechanism of action that targets the loop of Henle in the nephron of the kidney. It is also categorized under antihypertensive agents because of its ability to lower blood pressure through diuresis .

Synthesis Analysis

Methods

The synthesis of indacrinone involves several key reactions:

  1. Friedel-Crafts Acylation: The process begins with the reaction of 2,3-dichloroanisole with phenylacetyl chloride to produce 2,3-dichloro-4-phenylacetylanisole.
  2. Mannich Reaction: This intermediate undergoes a Mannich reaction with tetramethyldiaminomethane, resulting in a β-Hydride elimination that forms 2,3-dichloro-4-(2-phenylacryloyl)anisole.
  3. Cyclization: An acid-catalyzed intramolecular cyclization then produces the indanone derivative.
  4. O-Demethylation: The final step involves O-demethylation under acidic conditions to yield 2-Phenyl-5-hydroxy-6,7-dichloro-1-indanone, which is subsequently alkylated with iodoacetic acid and iodomethane to complete the synthesis of indacrinone .

Technical Details

The industrial production of indacrinone typically employs continuous flow reactors to optimize yield and quality during the Friedel-Crafts acylation and Mannich reaction steps. This approach ensures consistency in large-scale synthesis.

Molecular Structure Analysis

Structure

Indacrinone has a complex molecular structure characterized by its chiral center. Its chemical formula is C18H14Cl2O4\text{C}_{18}\text{H}_{14}\text{Cl}_{2}\text{O}_{4}, with a molar mass of 365.21 g/mol. The structural representation includes two chlorine atoms and multiple functional groups that contribute to its biological activity .

Data

  • IUPAC Name: 5-Hydroxy-6,7-dichloro-1-indanone
  • CAS Number: 56049-88-8
  • PubChem CID: 100054496
  • Chemical Structure: The molecule features an indanone core with substitutions that enhance its pharmacological properties .
Chemical Reactions Analysis

Reactions

Indacrinone can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to quinone derivatives.
  2. Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
  3. Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions.

Technical Details

The versatility in chemical reactivity allows indacrinone to be utilized as a model compound in studies related to drug synthesis and mechanisms of action for diuretics .

Mechanism of Action

Indacrinone exerts its diuretic effects primarily by inhibiting the sodium-potassium-chloride cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to:

  • Increased excretion of sodium, potassium, and chloride ions.
  • Decreased reabsorption of uric acid, beneficial for gout patients.

The pharmacological activity is significantly influenced by its chiral nature; specifically, the (R)-enantiomer is responsible for the desired diuretic effect while the (S)-enantiomer counteracts some side effects associated with uric acid retention .

Physical and Chemical Properties Analysis

Physical Properties

Indacrinone appears as a white or off-white crystalline powder. It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 170–175 °C
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles at chloro positions and can undergo various functional group transformations .
Applications

Indacrinone has several important applications:

  1. Scientific Research: Used as a model compound for studying diuretic mechanisms and ion transport processes.
  2. Medicine: Investigated for potential applications in treating hypertension and heart failure due to its diuretic effects.
  3. Pharmaceutical Industry: Utilized in developing new diuretic drugs and serves as a reference compound in quality control processes within pharmaceutical manufacturing .
Introduction to Indacrinone: Discovery & Pharmacological Context

Historical Development of Phenoxyacetic Acid Derivatives in Diuretic Research

The structural evolution of phenoxyacetic acid derivatives represents a deliberate pharmacological strategy to overcome limitations inherent in early diuretics. During the 1960-1970s, researchers systematically modified the core structure of ethacrynic acid (another phenoxyacetic acid derivative) to enhance uric acid excretion while preserving natriuretic potency. This molecular engineering yielded indacrinone (MK-196) in the late 1970s through Merck's research laboratories, distinguished by its 6,7-dichloro-2-methyl-1-oxo-2-phenylindane structure [2] [9]. The compound emerged as a response to a significant clinical dilemma: conventional diuretics like hydrochlorothiazide and furosemide consistently elevated serum uric acid levels, exacerbating or triggering gout in hypertensive patients – a comorbidity presenting substantial therapeutic challenges [5] [8].

Indacrinone's discovery was rooted in structure-activity relationship (SAR) studies demonstrating that specific aromatic substitutions conferred dual biological activity. Preclinical investigations revealed its unprecedented profile: pronounced saluretic activity in rats and dogs (exceeding hydrochlorothiazide) coupled with dose-dependent uricosuria in chimpanzees – a species with urate handling analogous to humans [9]. Mechanistically, early human trials confirmed indacrinone operated primarily through inhibition of sodium reabsorption in the thick ascending limb of Henle's loop (like furosemide), evidenced by its substantial reduction in fractional free water clearance (CH₂O) from 8.89% to 5.83% of the filtered water load. Notably, this reduction significantly exceeded that produced by equi-saluretic doses of hydrochlorothiazide and matched ethacrynic acid's effect, positioning it firmly among loop diuretics despite structural divergence [1]. Simultaneously, it uniquely enhanced fractional urate clearance from 5.16% to 12.24% of the filtered uric acid load, a property absent in other contemporary diuretics [1] [3].

Table 1: Comparative Pharmacodynamic Profile of Diuretic Agents [1] [4] [5]

Diuretic ClassRepresentative AgentPrimary Site of ActionNa⁺ ExcretionUric Acid HandlingFree Water Clearance (ΔCH₂O)
Loop DiureticsFurosemideThick Ascending Limb++++Retention (↑ SUA)Significant ↓
Ethacrynic AcidThick Ascending Limb++++Retention (↑ SUA)Significant ↓
ThiazidesHydrochlorothiazideDistal Convoluted Tubule++Retention (↑ SUA)Moderate ↓
Phenoxyacetic Acid DerivativeIndacrinoneThick Ascending Limb & Distal Tubule+++Excretion (↓ SUA)Significant ↓

Rationale for Indacrinone’s Dual-Action Design: Diuretic-Uricosuric Dichotomy

The true pharmacological innovation of indacrinone resides in its chiral configuration, which enables simultaneous targeting of two distinct physiological pathways. Resolution of its racemate revealed enantiomers with divergent and complementary activities: the (-)-(R)-enantiomer (eutomer) mediates potent natriuresis and diuresis through inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb, consistent with loop diuretics. Conversely, the (+)-(S)-enantiomer (distomer) lacks significant diuretic potency but actively promotes uric acid secretion via inhibition of URAT1 transporters in the proximal tubule and potentially other urate transporters [2] [3] [5]. This enantiomeric dichotomy presented an unprecedented opportunity: by strategically adjusting the ratio of (+)- to (-)-enantiomers, clinicians could theoretically tailor therapy to achieve potent sodium excretion while neutralizing the hyperuricemic side effect intrinsic to other diuretics – or even inducing a net hypouricemic effect.

Clinical pharmacology studies rigorously validated this rationale. A pivotal trial administering a fixed dose (-10mg) combined with escalating doses of the (+)-enantiomer (+40mg, +90mg, +140mg) demonstrated that all combinations produced comparable 24-hour natriuresis (~285 mEq increase) to 50mg hydrochlorothiazide on day 1. Crucially, however, serum uric acid dynamics diverged dramatically: hydrochlorothiazide elevated serum uric acid (SUA), while indacrinone combinations produced dose-dependent reductions in SUA proportional to the (+)-enantiomer dose [5]. By day 7 of treatment, SUA levels under hydrochlorothiazide were significantly elevated versus placebo, whereas indacrinone's 1:4 and 1:9 [(-):(+)] ratios induced progressive SUA reductions. Subsequent hypertension trials pinpointed the optimal enantiomeric ratio near 1:9 (e.g., -10mg/+80mg), achieving significant blood pressure reduction (25/10 mmHg) with minimal perturbation of serum uric acid levels (mean ΔSUA = +0.2 mg/dL) – effectively achieving isouricemic diuresis [8].

Table 2: Impact of Indacrinone Enantiomer Ratio on Key Parameters [5] [8]

Enantiomer Ratio [(-):(+)]Total Daily Dose (mg)Δ24h Urinary Na⁺ Excretion (mEq)Δ Serum Uric Acid (Day 7, mg/dL)Systolic BP Reduction (mmHg)
1:4 (-2.5/+80)82.5~285 (Day 1)-0.323
1:18 (-5/+90)95~285 (Day 1)-0.420
1:9 (-10/+80)90~285 (Day 1)+0.2 (Neutral)25
Placebo--+0.30
Hydrochlorothiazide50~285 (Day 1)Increase (p<0.05)Not Reported

The molecular basis for this targeted synergy involves stereoselective binding to renal transporters. The (-)-enantiomer exhibits high affinity for the NKCC2 transporter in the loop of Henle, disrupting electrolyte reabsorption. Conversely, the (+)-enantiomer interacts preferentially with proximal tubular urate transporters, potentially inhibiting reabsorption (via URAT1) and/or stimulating secretion (via OAT1/3). This spatial and functional segregation allows the enantiomers to operate concurrently without significant interference [2] [3]. Furthermore, the (-)-enantiomer undergoes partial hepatic conversion to an active hydroxylated metabolite retaining diuretic activity, adding another layer to its pharmacokinetic profile [3]. Indacrinone thus exemplifies rational drug design leveraging chirality to dissect desired therapeutic actions from detrimental off-target effects – transforming a problematic side effect (hyperuricemia) into a therapeutically beneficial outcome.

Properties

CAS Number

57296-63-6

Product Name

Indacrinone

IUPAC Name

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

PRKWVSHZYDOZLP-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Indacrinone; Indacrinona [Spanish]; Indacrinone; Indacrinonum; Indacrinonum [INN-Latin]; Indacrinonum [Latin]; MK 196; MK-196; Acidum indacrinicum; Acidum indacrinicum [INN-Latin]; Indacrinona. Indacrinona [INN-Spanish].

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.